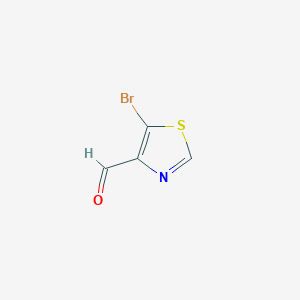

5-Bromothiazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1,3-thiazole-4-carbaldehyde is a chemical compound with the molecular formula C4H2BrNOS . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of thiazole derivatives, including 5-bromo-1,3-thiazole-4-carbaldehyde, often involves the C − H substitution reaction of thiazole catalyzed by the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of 5-bromo-1,3-thiazole-4-carbaldehyde is characterized by a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C4H2BrNOS/c5-3-1-6-4 (2-7)8-3/h1-2H .Chemical Reactions Analysis

Thiazoles, including 5-bromo-1,3-thiazole-4-carbaldehyde, are characterized by significant pi-electron delocalization and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Physical and Chemical Properties Analysis

5-Bromo-1,3-thiazole-4-carbaldehyde is a solid substance with a molecular weight of 192.04 . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One prominent area of application for "5-bromo-1,3-thiazole-4-carbaldehyde" is in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, studies have demonstrated its utility in the preparation of 2,4-disubstituted thiazoles, which were further investigated for their antibacterial properties against various microorganisms such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in medicinal chemistry (Vijesh et al., 2010). Another study focused on the synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles, emphasizing the impact of structural modifications on solubility and product yield, which is crucial for their application in material science (Tokárová & Biathová, 2018).

Biological Applications

Research has also explored the synthesis of thiazole derivatives for their potential anti-corrosion, antioxidant, and β-glucuronidase inhibitory activities. For example, a study synthesized triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety, which showed promising anti-corrosion activities (Rehan, Al Lami, & Khudhair, 2021). Another investigation synthesized benzo[4,5]imidazo[2,1-b]thiazole derivatives and evaluated their antioxidant properties, demonstrating significant inhibition in antioxidant studies (Nikhila, Batakurki, & Yallur, 2020).

Materials Science and Chemical Analysis

In materials science, the synthesis of heterocyclic compounds using "5-bromo-1,3-thiazole-4-carbaldehyde" as a precursor has been investigated for their physicochemical properties, such as solubility and fluorescence, which are essential for their application in various industrial and research settings. These studies contribute to our understanding of the relationship between molecular structure and materials' properties, paving the way for the development of novel materials with tailored characteristics (Salar et al., 2017; Sinenko et al., 2016).

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii , which play crucial roles in DNA replication and cell division.

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may affect pathways related to DNA replication and cell division.

Result of Action

Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may induce DNA double-strand breaks, leading to cell cycle arrest and cell death.

Safety and Hazards

The safety information for 5-bromo-1,3-thiazole-4-carbaldehyde indicates that it has several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

5-bromo-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUBJUUGUUFJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934346-19-7 |

Source

|

| Record name | 5-bromo-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.